molecular formula C22H29NO6 B12189559 2-oxo-4-propyl-2H-chromen-7-yl N-(tert-butoxycarbonyl)norvalinate

2-oxo-4-propyl-2H-chromen-7-yl N-(tert-butoxycarbonyl)norvalinate

Cat. No.: B12189559
M. Wt: 403.5 g/mol
InChI Key: LPEXQJKOPMYZRX-UHFFFAOYSA-N
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Description

2-oxo-4-propyl-2H-chromen-7-yl N-(tert-butoxycarbonyl)norvalinate is a synthetic organic compound that belongs to the class of chromen derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

The synthesis of 2-oxo-4-propyl-2H-chromen-7-yl N-(tert-butoxycarbonyl)norvalinate typically involves multiple steps. The initial step often includes the formation of the chromen core, followed by the introduction of the propyl group at the 4-position. The tert-butoxycarbonyl (Boc) protected norvalinate is then attached to the chromen core through an esterification reaction. The reaction conditions usually involve the use of organic solvents such as dichloromethane and catalysts like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the esterification process .

Chemical Reactions Analysis

2-oxo-4-propyl-2H-chromen-7-yl N-(tert-butoxycarbonyl)norvalinate can undergo various chemical reactions, including:

Scientific Research Applications

2-oxo-4-propyl-2H-chromen-7-yl N-(tert-butoxycarbonyl)norvalinate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-oxo-4-propyl-2H-chromen-7-yl N-(tert-butoxycarbonyl)norvalinate involves its interaction with specific molecular targets. The chromen core is known to interact with enzymes and receptors in biological systems, leading to various pharmacological effects. The Boc-protected norvalinate moiety can enhance the compound’s stability and bioavailability, allowing it to effectively reach its target sites .

Comparison with Similar Compounds

2-oxo-4-propyl-2H-chromen-7-yl N-(tert-butoxycarbonyl)norvalinate can be compared with other chromen derivatives such as:

These comparisons highlight the unique features of this compound, particularly its Boc-protected norvalinate moiety, which can enhance its stability and bioavailability.

Properties

Molecular Formula

C22H29NO6

Molecular Weight

403.5 g/mol

IUPAC Name

(2-oxo-4-propylchromen-7-yl) 2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate

InChI

InChI=1S/C22H29NO6/c1-6-8-14-12-19(24)28-18-13-15(10-11-16(14)18)27-20(25)17(9-7-2)23-21(26)29-22(3,4)5/h10-13,17H,6-9H2,1-5H3,(H,23,26)

InChI Key

LPEXQJKOPMYZRX-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=O)OC2=C1C=CC(=C2)OC(=O)C(CCC)NC(=O)OC(C)(C)C

Origin of Product

United States

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